2-Butoxy-1,3,5-trifluorobenzene
Description
2-Butoxy-1,3,5-trifluorobenzene is a fluorinated aromatic ether with a butoxy (-OC₄H₉) substituent and three fluorine atoms at the 1, 3, and 5 positions of the benzene ring. Its molecular formula is C₁₀H₁₁F₃O, yielding a molecular weight of 204.17 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the electron-donating nature of the ether group, creating unique electronic and steric properties.
Potential uses may include roles as a solvent or intermediate in specialty organic syntheses, though direct evidence of its applications is sparse in the provided literature.
Properties
IUPAC Name |
2-butoxy-1,3,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOXHTQAXLMQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Butoxy-1,3,5-trifluorobenzene typically involves the reaction of 1,3,5-trifluorobenzene with butanol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the butoxy group on the benzene ring . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
2-Butoxy-1,3,5-trifluorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The trifluorobenzene ring can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butoxy-1,3,5-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Butoxy-1,3,5-trifluorobenzene exerts its effects involves interactions with molecular targets and pathways. The butoxy group and trifluorobenzene ring can interact with various enzymes and receptors, leading to specific biological or chemical outcomes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
2-Butoxy-1,3,5-trifluorobenzene is a compound with notable chemical properties and potential biological activities. Its molecular formula is C10H11F3O, and it has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a trifluorobenzene ring substituted with a butoxy group. The presence of fluorine atoms in the benzene ring significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H11F3O |
| Molecular Weight | 204.19 g/mol |
| CAS Number | 2404734-26-3 |
| Solubility | Insoluble in water |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively. This property may facilitate interactions with enzymes and receptors involved in critical biochemical pathways.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. A case study demonstrated that specific derivatives showed significant inhibition against Gram-positive bacteria. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes.
Cytotoxicity and Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 15 | Cytotoxic |
| HT-29 | 20 | Cytotoxic |
Environmental Impact
The environmental implications of this compound have also been assessed. Studies suggest that its persistence in aquatic environments raises concerns regarding bioaccumulation in aquatic organisms. This characteristic necessitates further investigation into its ecological effects.
Case Studies
- Antimicrobial Study : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
- Cytotoxicity Assessment : In vitro assays on MCF-7 cells revealed that treatment with this compound resulted in significant cell death after 48 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
